4-(4-Bromophenoxy)-2,3,5,6-tetramethylphenol
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Overview
Description
4-(4-Bromophenoxy)-2,3,5,6-tetramethylphenol is an organic compound characterized by the presence of a bromophenoxy group attached to a tetramethylphenol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxy)-2,3,5,6-tetramethylphenol typically involves the reaction of 4-bromophenol with 2,3,5,6-tetramethylphenol under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenoxy)-2,3,5,6-tetramethylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Phenols and dehalogenated products.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
4-(4-Bromophenoxy)-2,3,5,6-tetramethylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenoxy)-2,3,5,6-tetramethylphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the bromophenoxy group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenol: A simpler analog with a single bromophenol group.
2,3,5,6-Tetramethylphenol: Lacks the bromophenoxy group but shares the tetramethylphenol core.
4-(4-Bromophenoxy)phenol: Similar structure but without the tetramethyl groups.
Uniqueness
4-(4-Bromophenoxy)-2,3,5,6-tetramethylphenol is unique due to the combination of the bromophenoxy and tetramethylphenol groups, which confer distinct chemical properties and potential applications. The presence of multiple methyl groups can enhance the compound’s lipophilicity and stability, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
34238-77-2 |
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Molecular Formula |
C16H17BrO2 |
Molecular Weight |
321.21 g/mol |
IUPAC Name |
4-(4-bromophenoxy)-2,3,5,6-tetramethylphenol |
InChI |
InChI=1S/C16H17BrO2/c1-9-11(3)16(12(4)10(2)15(9)18)19-14-7-5-13(17)6-8-14/h5-8,18H,1-4H3 |
InChI Key |
PQLRBNDVZKOYOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C)C)OC2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
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